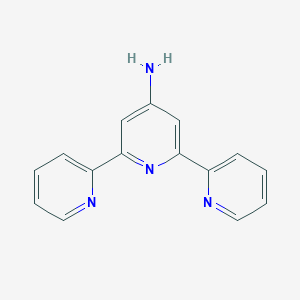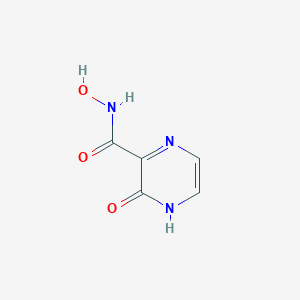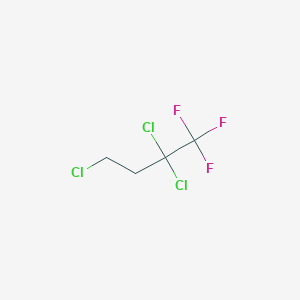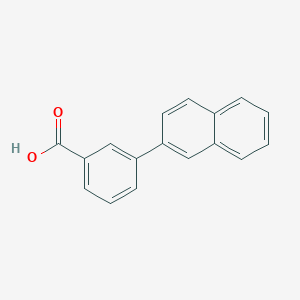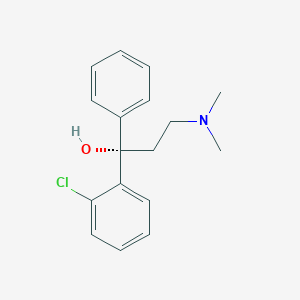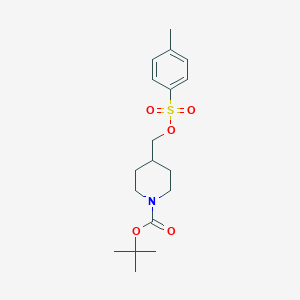
N-Boc-4-(4-甲苯磺酰氧甲基)哌啶
概述
描述
科学研究应用
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
作用机制
Target of Action
This compound is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Action Environment
It is generally recommended to store the compound in a dark place at 4° c , suggesting that light and temperature could affect its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine typically involves the reaction of 1-piperidinecarboxylic acid tert-butyl ester with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the toluenesulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The Boc group is commonly removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can vary but generally involve the replacement of the toluenesulfonyl group with the nucleophile.
Deprotected Amine: The removal of the Boc group yields the free amine, which can be further utilized in various synthetic applications.
相似化合物的比较
Similar Compounds
N-Boc-4-(4-Methylphenylsulfonyloxymethyl)piperidine: Similar in structure but with a different sulfonyl group.
N-Boc-4-(4-Chlorophenylsulfonyloxymethyl)piperidine: Contains a chlorophenyl group instead of a toluenesulfonyl group.
Uniqueness
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is unique due to its specific combination of the Boc protecting group and the toluenesulfonyl leaving group, which provides versatility in synthetic applications .
属性
IUPAC Name |
tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARTVAOOTJKHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442916 | |
| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166815-96-9 | |
| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Q1: What is the significance of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis of Vandetanib?
A1: tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate serves as a crucial starting material in the synthesis of Vandetanib [, ]. This compound provides the piperidine ring system that is ultimately incorporated into the Vandetanib structure. The tosylate group acts as a good leaving group, allowing for subsequent substitution reactions with other key intermediates like ethyl vanillate.
Q2: How does the synthetic route utilizing tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate compare to other potential approaches?
A2: The research highlights that using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis of Vandetanib offers several advantages [, ]. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

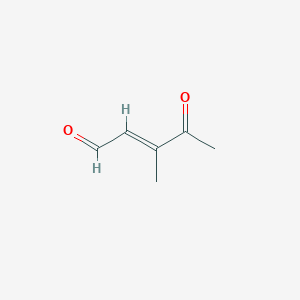
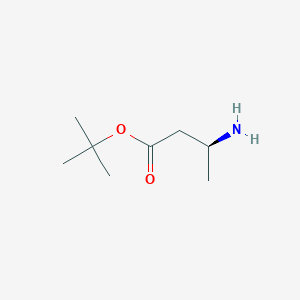

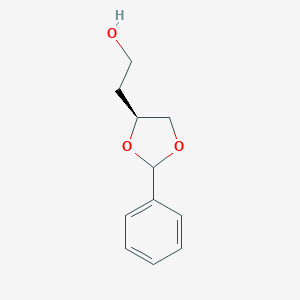
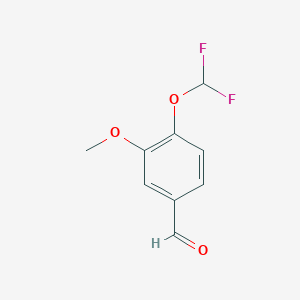

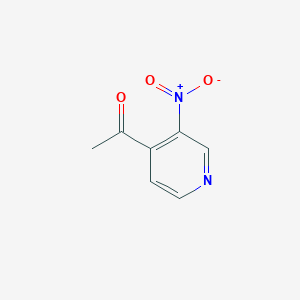
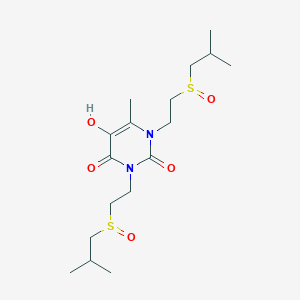
![decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione](/img/structure/B67666.png)
